

An In-depth Technical Guide to 4-nitro-1H-pyrazole-3-carbonitrile

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Compound of Interest

Compound Name: *4-nitro-1H-pyrazole-3-carbonitrile*

Cat. No.: B1347220

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Introduction

4-nitro-1H-pyrazole-3-carbonitrile is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science. Its pyrazole core, substituted with both a nitro group and a nitrile functionality, imparts a unique reactivity that makes it an attractive starting material for the synthesis of more complex molecules.^[1] Preliminary studies have suggested potential antibacterial properties, positioning it as a compound of interest for the development of novel therapeutic agents.^[1] Furthermore, its nitrogen-rich structure lends itself to applications in the field of energetic materials. This guide provides a comprehensive overview of the available physicochemical properties, a detailed experimental protocol for its synthesis, and characterization data.

Physicochemical Properties

While specific experimental data for **4-nitro-1H-pyrazole-3-carbonitrile** is not extensively documented in publicly available literature, some general properties can be inferred from supplier information and data on related compounds. The starting material for its synthesis, 1H-pyrazole-3-carbonitrile, is better characterized.

Table 1: Physicochemical Properties of **4-nitro-1H-pyrazole-3-carbonitrile** and its Precursor

Property	4-nitro-1H-pyrazole-3-carbonitrile	1H-pyrazole-3-carbonitrile (Precursor)
CAS Number	61241-07-4[2]	36650-74-5[3]
Molecular Formula	C ₄ H ₂ N ₄ O ₂ [2]	C ₄ H ₃ N ₃ [4]
Molar Mass	138.086 g/mol [2]	93.09 g/mol [4]
Appearance	Solid (inferred)	Solid
Melting Point	A related compound, 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofuran, has a melting point of 218–220 °C.[5]	Not available
Boiling Point	Not available	317 °C at 760 mmHg[4]
Density	Not available	1.28 g/cm ³ [4]
Solubility	Inferred to be soluble in polar organic solvents like DMSO.	Not available
Flash Point	Not available	114 °C[4]

Synthesis

A specific, detailed experimental protocol for the synthesis of **4-nitro-1H-pyrazole-3-carbonitrile** is not readily available in the peer-reviewed literature. However, a plausible and efficient synthesis can be achieved through the nitration of 1H-pyrazole-3-carbonitrile. The general methodology for the nitration of pyrazole derivatives is well-established and typically involves the use of a nitrating agent such as a mixture of nitric acid and sulfuric acid.

Experimental Protocol: Synthesis of 4-nitro-1H-pyrazole-3-carbonitrile

This protocol is based on established methods for the nitration of pyrazole rings.

Materials:

- 1H-pyrazole-3-carbonitrile

- Concentrated Sulfuric Acid (98%)
- Fuming Nitric Acid ($\geq 90\%$)
- Ice
- Distilled water
- Sodium Bicarbonate (NaHCO_3) solution (saturated)
- Ethyl acetate
- Anhydrous Magnesium Sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Beaker
- Büchner funnel and flask
- Rotary evaporator

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1H-pyrazole-3-carbonitrile in concentrated sulfuric acid. The reaction should be conducted in an ice bath to maintain a low temperature.
- Nitration: Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the stirred solution of 1H-pyrazole-3-carbonitrile. The temperature of the reaction mixture should be carefully monitored and maintained below 10 °C throughout the addition.

- Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
- Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with constant stirring. This will precipitate the crude product.
- Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral. Extract the aqueous mixture with ethyl acetate.
- Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude **4-nitro-1H-pyrazole-3-carbonitrile**.
- Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure **4-nitro-1H-pyrazole-3-carbonitrile**.

Characterization

Characterization of the synthesized **4-nitro-1H-pyrazole-3-carbonitrile** would typically involve the following spectroscopic techniques:

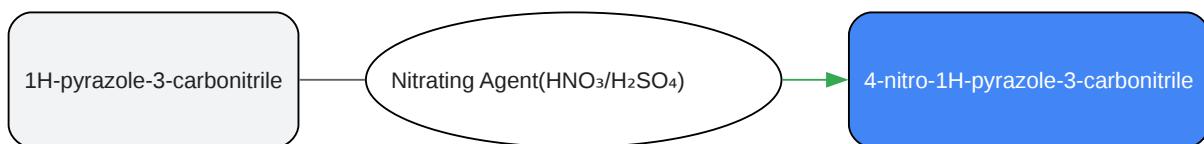
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectra would confirm the structure of the molecule by showing the characteristic chemical shifts and coupling constants for the protons and carbons in the pyrazole ring and the nitrile group.
- Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H bond of the pyrazole ring, the C≡N stretch of the nitrile group, and the symmetric and asymmetric stretches of the NO_2 group. A published study on a compound containing the **4-nitro-1H-pyrazole-3-carbonitrile** moiety reported its characterization by IR spectroscopy.^[5]
- Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

Biological Activity and Signaling Pathways

While pyrazole derivatives are known to exhibit a wide range of biological activities, including insecticidal and antifungal properties, specific information regarding the biological activity and signaling pathways of **4-nitro-1H-pyrazole-3-carbonitrile** is limited.^[6] Preliminary research has indicated potential antibacterial effects, and it is considered a valuable building block for the synthesis of potential anticancer agents.^[1] However, detailed studies on its mechanism of action and interaction with specific signaling pathways have not yet been reported in the available literature.

Synthesis Pathway Diagram

The synthesis of **4-nitro-1H-pyrazole-3-carbonitrile** can be visualized as a direct nitration of the precursor, 1H-pyrazole-3-carbonitrile.



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Caption: Synthesis of **4-nitro-1H-pyrazole-3-carbonitrile**.

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